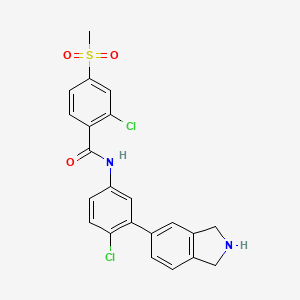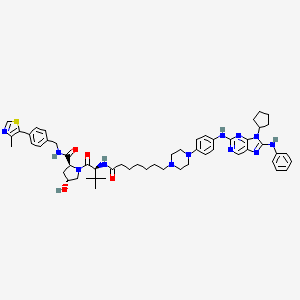
CCR5 antagonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CCR5 antagonist 2 is a small-molecule compound that targets the chemokine receptor 5 (CCR5). This receptor is a member of the G-protein-coupled receptor family and is expressed on various immune cells, including T-lymphocytes, macrophages, and dendritic cells. CCR5 plays a crucial role in the immune response by mediating the migration of immune cells to sites of inflammation. It is also a co-receptor for HIV-1, making it a significant target for therapeutic intervention in HIV infection and other diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CCR5 antagonist 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of piperidine derivatives, which are reacted with various aromatic and aliphatic compounds under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires the optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control.
化学反应分析
Types of Reactions
CCR5 antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学研究应用
CCR5 antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and selectivity of various chemical reactions.
Biology: Investigated for its role in modulating immune cell migration and function.
Medicine: Explored as a potential therapeutic agent for treating HIV infection, inflammatory diseases, and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CCR5.
作用机制
CCR5 antagonist 2 exerts its effects by binding to the CCR5 receptor on the surface of immune cells. This binding prevents the interaction of CCR5 with its natural ligands, such as CCL3, CCL4, and CCL5. By blocking this interaction, this compound inhibits the signaling pathways that mediate immune cell migration and activation. This mechanism is particularly relevant in the context of HIV infection, where this compound prevents the virus from entering and infecting host cells.
相似化合物的比较
Similar Compounds
Maraviroc: A well-known CCR5 antagonist used in the treatment of HIV infection.
Vicriviroc: Another CCR5 antagonist investigated for its potential therapeutic applications.
Aplaviroc: A CCR5 antagonist that has been studied for its antiviral properties.
Uniqueness
CCR5 antagonist 2 is unique in its specific binding affinity and selectivity for the CCR5 receptor. It may also exhibit different pharmacokinetic and pharmacodynamic properties compared to other CCR5 antagonists, making it a valuable compound for further research and development.
属性
分子式 |
C32H45F2N5O2S |
|---|---|
分子量 |
601.8 g/mol |
IUPAC 名称 |
4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-thiophen-3-ylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C32H45F2N5O2S/c1-20(2)31(41)37-13-9-29-28(18-37)35-21(3)39(29)26-16-24-4-5-25(17-26)38(24)14-8-27(23-10-15-42-19-23)36-30(40)22-6-11-32(33,34)12-7-22/h10,15,19-20,22,24-27H,4-9,11-14,16-18H2,1-3H3,(H,36,40)/t24-,25+,26?,27-/m0/s1 |
InChI 键 |
XADGEXPZZCPUIH-UEEAVMEZSA-N |
手性 SMILES |
CC1=NC2=C(N1C3C[C@H]4CC[C@@H](C3)N4CC[C@@H](C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C(C)C |
规范 SMILES |
CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



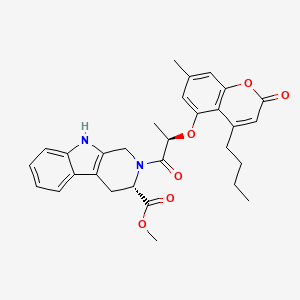
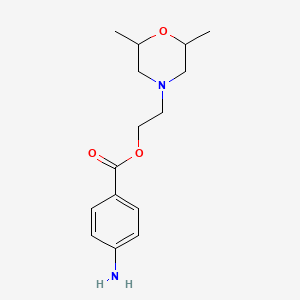
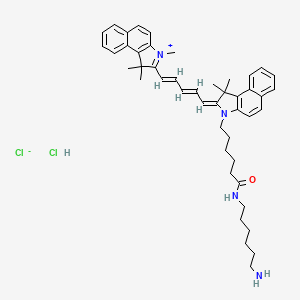
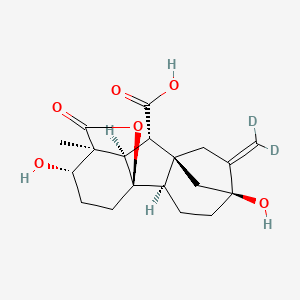

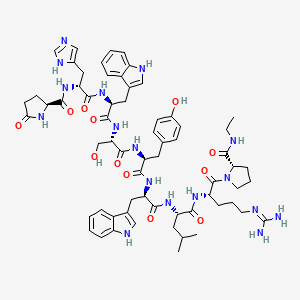

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399501.png)
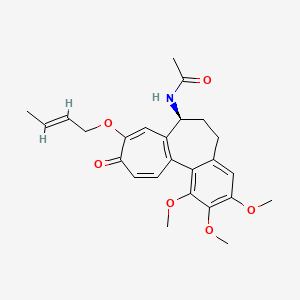
![3-[(2R,5R)-4-bromo-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12399516.png)
